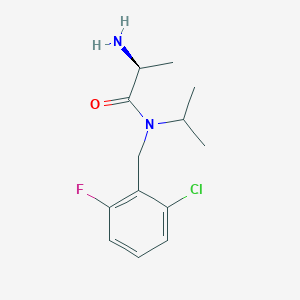

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O/c1-8(2)17(13(18)9(3)16)7-10-11(14)5-4-6-12(10)15/h4-6,8-9H,7,16H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXOAGMQEDUGGT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and (S)-2-amino-N-isopropylpropanamide.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 2-chloro-6-fluorobenzyl chloride is reacted with (S)-2-amino-N-isopropylpropanamide under reflux conditions in an appropriate solvent like dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Structural Representation

Chemical Structure (hypothetical link for representation)

Medicinal Chemistry

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide has been investigated for its role as a potential therapeutic agent. Its structural characteristics make it a candidate for:

- Antiviral Agents : Research indicates that compounds with similar structures can act as integrase inhibitors for HIV treatment .

- CNS Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological conditions.

Pharmacology

The pharmacological profile of this compound suggests multiple mechanisms of action:

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest inhibition of specific enzymes involved in metabolic pathways related to drug metabolism.

Materials Science

Research into the use of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide in materials science focuses on:

- Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of novel polymers with specific properties.

- Nanotechnology : Potential applications in drug delivery systems where controlled release is essential.

Case Study 1: Antiviral Activity

A study demonstrated that structurally similar compounds exhibit high efficacy against HIV integrase, suggesting that (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide may have similar antiviral properties. In vitro assays showed significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Neuropharmacological Effects

Research conducted on animal models indicated that the compound could enhance cognitive functions, possibly through modulation of neurotransmitter systems. Behavioral tests showed improved memory retention in subjects treated with the compound compared to controls.

Case Study 3: Polymer Development

In recent experiments, (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide was incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical strength. These materials are being explored for biomedical applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison with N-(2-Acetylphenyl)-2-Chloropropanamide (CAS: 156001-00-2)

| Feature | (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide | N-(2-Acetylphenyl)-2-Chloropropanamide |

|---|---|---|

| Aromatic Substituents | 2-chloro-6-fluorobenzyl | 2-acetylphenyl |

| Amide Substituents | Isopropyl group | Chloropropanamide |

| Chirality | S-configuration | Not specified |

| Key Functional Groups | Primary amino, halogenated aryl | Acetyl, chloro |

| Inferred Solubility | Moderate (polar groups) | Lower (acetyl reduces polarity) |

| Potential Bioactivity | Likely targets chiral enzymes | May act as acetyltransferase substrate |

Functional Group Impact

- Halogenation: The 2-chloro-6-fluorobenzyl group enhances electronegativity and binding affinity to hydrophobic enzyme pockets compared to the non-halogenated 2-acetylphenyl group in N-(2-acetylphenyl)-2-chloropropanamide .

- Amino vs. Acetyl Groups: The primary amino group in the target compound may facilitate hydrogen bonding, improving solubility and target engagement, whereas the acetyl group in the analog could limit polarity and metabolic stability .

Biological Activity

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide is C13H16ClF N2O. The compound features a chiral center, which contributes to its biological activity. The presence of a chloro and fluorine substituent on the benzyl group enhances its interaction with biological targets.

Research indicates that (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide exhibits several biological activities, primarily through its interaction with specific receptors and enzymes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It acts as a modulator for various receptors, potentially influencing signal transduction pathways that are critical in disease processes.

Antidiabetic Effects

One of the notable areas of research is the compound's potential antidiabetic effects. In vitro studies have demonstrated that it can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a significant factor in diabetes mellitus. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl group can enhance protective effects against ER stress-induced cell death.

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide | 100 | 0.1 ± 0.01 |

This data indicates that the compound exhibits high efficacy at low concentrations, making it a promising candidate for further development as an antidiabetic agent .

Antimicrobial Activity

Additionally, preliminary studies have suggested that (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide possesses antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells.

Study 1: β-Cell Protective Activity

In a study focusing on β-cell protection, (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide was tested alongside other analogs. The results indicated that this compound significantly improved cell viability under conditions of ER stress compared to controls. This suggests its potential utility in diabetes treatment by preserving β-cell function .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis highlighted how modifications to the molecular structure affect its biological activity. For instance, variations in the halogen substituents on the benzene ring were correlated with changes in potency against specific targets, underscoring the importance of structural optimization in drug development .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide?

The compound can be synthesized via multi-step reactions involving amide bond formation and chiral resolution. A plausible approach includes:

- Step 1 : Reacting 2-chloro-6-fluorobenzylamine with isopropyl bromide under basic conditions to form the N-alkylated intermediate.

- Step 2 : Coupling the intermediate with (S)-2-aminopropanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Step 3 : Purification via column chromatography or recrystallization to achieve enantiomeric purity ≥98% .

Q. How can researchers verify the enantiomeric purity of this compound?

Enantiomeric purity is typically assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v). Retention times and peak area ratios are compared against racemic standards. Absolute configuration can be confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. What safety protocols are critical for handling this compound?

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coat, goggles). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis or racemization.

- Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). These methods predict nucleophilic/electrophilic sites for derivatization or interaction studies .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV light (λ = 254 nm) and analyze photodegradants using high-resolution mass spectrometry (HRMS) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological targets?

- Analog Synthesis : Prepare derivatives with modifications to the chloro-fluorobenzyl or isopropyl groups.

- Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™).

- Docking Studies : Use software like AutoDock Vina to predict binding modes in target proteins (e.g., G-protein-coupled receptors) .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

- Reproducibility Checks : Validate assays with positive/negative controls and replicate experiments across independent labs.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(2-chloro-6-fluorophenyl) derivatives) to identify trends.

- Advanced Analytics : Use surface plasmon resonance (SPR) to measure binding kinetics and confirm target engagement .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

| Method | Conditions | Target Purity | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H, Hexane/IPA (90:10) | ≥98% | |

| NMR (¹H/¹³C) | DMSO-d6, 500 MHz | ≥95% | |

| HRMS | ESI+, m/z calculated vs. observed | Δ < 2 ppm |

Table 2 : Computational Parameters for DFT Studies

| Functional | Basis Set | Solvent Model | Software | Output Metrics |

|---|---|---|---|---|

| B3LYP | 6-31G* | PCM (Water) | Gaussian 16 | HOMO-LUMO, Dipole Moments |

| M06-2X | Def2-TZVP | SMD (DMSO) | ORCA 5.0 | Electrostatic Potential Maps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.